Methyl 3-[[2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
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Overview
Description
Methyl 3-[[2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate is a complex organic compound that features a 1,3,4-oxadiazole ring, a sulfur atom, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkyl halide under basic conditions.
Thioether formation: The oxadiazole derivative is then reacted with a suitable thiol to introduce the sulfur atom.
Acylation: The resulting compound is acylated with an appropriate acyl chloride to form the thioester.
Amidation: The final step involves the reaction of the thioester with methyl 3-aminobenzoate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 3-[[2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent due to the presence of the oxadiazole ring, which is known for its biological activity.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular processes.
Mechanism of Action
The mechanism of action of Methyl 3-[[2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring could facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thioesters: Compounds with a sulfur atom bonded to an acyl group, which can undergo similar chemical reactions.
Uniqueness
Methyl 3-[[2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate is unique due to the combination of the oxadiazole ring, sulfur atom, and benzoate ester group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 3-[[2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-5-13-17-18-15(22-13)23-9-12(19)16-11-7-4-6-10(8-11)14(20)21-2/h4,6-8H,3,5,9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUJXXUGUXYZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)SCC(=O)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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